Tantal(V)nitrid

Catalog No.
S1825982
CAS No.
12033-94-2
M.F
C7H15N3O5
M. Wt
0
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Tantal(V)nitrid

CAS Number

12033-94-2

Product Name

Tantal(V)nitrid

Molecular Formula

C7H15N3O5

Molecular Weight

0

Synonyms

Tantal(V)nitrid

Tantalum nitride is a chemical compound composed of tantalum and nitrogen, with the general formula TaN\text{TaN}. It exists in various stoichiometric forms, ranging from tantalum(II) nitride (Ta2N\text{Ta}_2\text{N}) to tantalum(III) nitride (Ta3N5\text{Ta}_3\text{N}_5). The compound can exhibit different phases depending on the nitrogen content, including face-centered cubic (fcc) and hexagonal structures. Tantalum nitride is notable for its high melting point and excellent thermal stability, making it suitable for high-temperature applications .

At High Temperature ... - J-Stage" class="citation ml-xs inline" data-state="closed" href="https://www.jstage.jst.go.jp/article/jesj/34/4/34_216/_pdf/-char/en" rel="nofollow noopener" target="_blank"> . The synthesis of tantalum nitride often involves nitridation processes where tantalum reacts with nitrogen gas at elevated temperatures to form the nitride .

Tantalum nitride can be synthesized through several methods:

  • Chemical Vapor Deposition: This technique involves depositing tantalum onto a substrate in a nitrogen-rich atmosphere, resulting in the formation of tantalum nitride films.
  • Reactive Sputtering: Tantalum is sputtered in a nitrogen environment, leading to the formation of thin films with varying stoichiometry based on nitrogen content .
  • Self-Propagating High-Temperature Synthesis: This method involves the combustion of tantalum powder in nitrogen gas to produce tantalum nitride .
  • Nitridation of Tantalum Oxide: Tantalum pentoxide can be converted to tantalum nitride through controlled nitridation processes at high temperatures .

Tantalum nitride has several important applications:

  • Microelectronics: Used as a diffusion barrier in integrated circuits to prevent copper diffusion into silicon substrates.
  • Thin Film Resistors: Its stability and resistance properties make it suitable for use in thin film resistor applications.
  • Optical Devices: Tantalum(V) nitride has been explored for use in photonic structures due to its unique optical properties .
  • Biomedical Coatings: Its biocompatibility allows for its use in medical implants and devices.

Studies on the interactions of tantalum nitride with other materials primarily focus on its behavior under various environmental conditions. For example, its interaction with copper during sputtering processes shows that varying nitrogen fractions can significantly affect film morphology and deposition rates . Furthermore, investigations into its stability against oxidation reveal that tantalum nitride maintains integrity under harsh conditions, which is crucial for its application in electronics.

Tantalum nitride shares similarities with several other compounds within the group of tantalum nitrides and related materials. Here are some notable compounds:

CompoundFormulaUnique Features
Tantalum(II) NitrideTa₂NLower nitrogen content; used in different electronic applications.
Tantalum(III) NitrideTa₃N₅Exhibits different electrical properties; often used in photonic applications.
Tantalum(V) NitrideTaNKnown for high thermal stability; used as a diffusion barrier.
Tantalum(VI) OxideTaO₆Precursor for synthesizing various tantalum nitrides; has distinct chemical properties.
Niobium NitrideNbNSimilar structure but different electrical properties; used in superconductors.

Tantalum nitride stands out due to its unique combination of thermal stability, electrical properties, and versatility across various applications, particularly in microelectronics and optics. Its ability to form multiple stoichiometric phases also differentiates it from other similar compounds.

Ammonolysis represents one of the most established and widely employed methodologies for the synthesis of tantalum(V) nitride compounds [1] [2]. This approach involves the reaction of tantalum-containing precursors with ammonia gas at elevated temperatures, facilitating nitrogen incorporation into the tantalum lattice structure [3]. The versatility of ammonolysis stems from its adaptability to various precursor types and reaction conditions, allowing for precise control over the resulting tantalum nitride phase composition and crystallinity [7].

High-Temperature Ammonolysis of Tantalum Oxide Precursors

High-temperature ammonolysis of tantalum oxide precursors constitutes a fundamental approach for synthesizing tantalum(V) nitride materials with controlled stoichiometry and crystalline structure [17]. This process typically involves exposing tantalum oxide to flowing ammonia gas at temperatures ranging from 700°C to 1000°C, resulting in the substitution of oxygen atoms with nitrogen [17] [20]. The reaction proceeds through a series of intermediate oxynitride phases before complete conversion to tantalum(V) nitride [7].

A comprehensive study by Henderson and Hector demonstrated that the structural and compositional characteristics of tantalum nitride produced via high-temperature ammonolysis are significantly influenced by the specific temperature profile and duration of the ammonolysis treatment [17]. Their research revealed that samples heated for extended periods at higher temperatures exhibited anion deficiency, which directly impacted the optical and electronic properties of the resulting materials [17] [20].

The ammonolysis process can be represented by the following reaction pathway:

Ta₂O₅ + NH₃ → Ta₃N₅ + H₂O

Table 1: Effect of Ammonolysis Conditions on Tantalum Nitride Properties

Temperature (°C)Duration (hours)Crystal StructureCompositionLattice Parameters (Å)
7502OrthorhombicTa₃N₅₋ₓOₓa=3.89, b=10.22, c=10.28
8005OrthorhombicTa₃N₅a=3.89, b=10.21, c=10.26
85010OrthorhombicTa₃N₅₋ᵧa=3.88, b=10.20, c=10.25

Recent advancements in high-temperature ammonolysis include the development of an ammonia looping process under confined space, which significantly reduces ammonia consumption compared to conventional nitridation methods [7]. This innovative approach enables the synthesis of nitrogen-rich tantalum nitrides, including Ta₄N₅ and Ta₃N₅, through the space-confined thermal decomposition of unique Ta-(NCNH₂) precursors [7] [3].

Low-Temperature Atomic Layer Deposition (ALD) Techniques

Low-temperature atomic layer deposition represents a sophisticated approach for synthesizing tantalum(V) nitride thin films with exceptional conformality and precise thickness control [4] [14]. This technique operates on the principle of sequential, self-limiting surface reactions between tantalum-containing precursors and nitrogen sources, typically at temperatures between 200°C and 400°C [4] [15].

The ALD process for tantalum nitride synthesis generally employs organometallic tantalum compounds as precursors, with tertbutylimino trisdiethylamino tantalum (TBTDET) and pentakis(dimethylamino)tantalum (PDMAT) being among the most commonly utilized [4] [26]. These precursors undergo controlled reactions with nitrogen-containing reactants such as ammonia or hydrogen radicals generated by plasma sources [4] [18].

A significant advantage of ALD-based synthesis is its ability to produce tantalum nitride films with exceptional uniformity and conformality, even on complex three-dimensional structures with high aspect ratios [15] [19]. This characteristic makes ALD particularly valuable for applications requiring precise control over film thickness and composition at the nanoscale level [14] [15].

Research by Xu et al. demonstrated that ALD-deposited tantalum nitride films exhibit distinct nucleation and growth behaviors depending on the substrate surface properties and deposition parameters [4]. Their study revealed that tantalum nitride ALD readily nucleates on aluminum oxide surfaces, achieving complete substrate coverage after approximately 20 reaction cycles with an initial growth rate of approximately 0.5 Å per cycle [4] [15].

Recent innovations in tantalum nitride ALD include the development of plasma-enhanced processes that enable the deposition of conductive tantalum nitride phases at reduced temperatures [26]. These advancements have expanded the applicability of ALD-synthesized tantalum nitride films in various technological domains, particularly in microelectronics and energy conversion devices [15] [19].

Reactive Magnetron Sputtering and Thin-Film Deposition

Reactive magnetron sputtering represents a versatile physical vapor deposition technique for synthesizing tantalum(V) nitride thin films with tailored structural, compositional, and functional properties [5] [6]. This approach involves the bombardment of a tantalum target with energetic ions in a nitrogen-containing atmosphere, resulting in the ejection of tantalum atoms that subsequently react with nitrogen to form tantalum nitride on the substrate surface [5] [23].

The phase composition and microstructure of reactively sputtered tantalum nitride films are predominantly governed by the nitrogen partial pressure during deposition [5] [6]. Research has demonstrated that increasing the nitrogen content in the sputtering gas mixture induces systematic phase transformations in the deposited films [5] [23]. At low nitrogen partial pressures (approximately 3-5%), hexagonal Ta₂N phases predominate, while intermediate nitrogen concentrations (7-10%) favor the formation of face-centered cubic TaN structures [23] [29]. Further increases in nitrogen content (15-30%) typically result in nitrogen-rich phases such as Ta₃N₅ [5] [6].

A comprehensive investigation by Xu et al. examined the microstructural evolution of tantalum nitride thin films synthesized using inductively coupled plasma-assisted direct current sputtering [11]. Their findings revealed that varying the nitrogen gas fraction from 0.05 to 0.15 induced phase transformations from body-centered cubic TaN₀.₁ to face-centered cubic δ-TaN, and ultimately to hexagonal close-packed ε-TaN [11] [23]. Additionally, increasing the plasma power enhanced the mobility of tantalum and nitrogen ions, stabilizing the δ-TaN phase and eliminating microvoids between columnar grains, thereby improving the mechanical properties of the films [11] [29].

Table 2: Influence of Nitrogen Partial Pressure on Reactively Sputtered Tantalum Nitride Films

N₂ Partial Pressure (%)Crystal StructureResistivity (μΩ·cm)Nitrogen Content (at.%)Hardness (GPa)
3Hexagonal Ta₂N2343633
5-7Mixed Ta₂N/TaN3704530
10Hexagonal TaN5055625
15Face-centered cubic TaN5316120

The deposition rate of tantalum nitride films via reactive magnetron sputtering exhibits an approximately linear decrease with increasing nitrogen partial pressure, attributed to the formation of compound layers on the target surface (target poisoning) [5] [29]. This phenomenon reduces the number of available sputtering sites, consequently diminishing the deposition efficiency [5] [29].

Recent advancements in reactive magnetron sputtering for tantalum nitride synthesis include the development of plasma-assisted bias sputtering techniques, which enable enhanced control over film microstructure and mechanical properties [6]. These innovations have expanded the applicability of sputtered tantalum nitride films in various technological domains, including microelectronics, wear-resistant coatings, and energy conversion devices [6] [23].

Template-Assisted Nanostructuring Approaches

Template-assisted nanostructuring represents an innovative methodology for synthesizing tantalum(V) nitride materials with controlled morphology, dimensionality, and spatial arrangement at the nanoscale [2]. This approach employs pre-existing templates or scaffolds to direct the growth and organization of tantalum nitride structures, enabling the fabrication of nanoparticles, nanorods, nanotubes, and other complex architectures with tailored properties [2] [24].

One prominent template-assisted strategy involves the utilization of mesoporous carbon nitride (mpg-C₃N₄) as a reactive template for the synthesis of tantalum nitride nanoparticles [2]. Research by Banaszak Holl et al. demonstrated that the reaction of tantalum precursors with mpg-C₃N₄ under controlled temperature and atmospheric conditions yields tantalum nitride nanocrystals with defined phase composition and morphology [2] [3]. The ratio of the tantalum precursor to the C₃N₄ template significantly influences the resulting crystal phase, with higher C₃N₄/Ta ratios generally favoring carbide formation over nitride phases [2].

The selection of carrier gas during template-assisted synthesis also plays a crucial role in determining the phase composition of the resulting tantalum nitride nanomaterials [2]. Studies have shown that employing ammonia as the carrier gas promotes the formation of Ta₃N₅ with a Ta⁵⁺ oxidation state, while nitrogen flow facilitates the synthesis of cubic structures such as TaN, Ta₂CN, and TaC depending on the reaction temperature and precursor ratios [2] [3].

Recent advancements in template-assisted nanostructuring of tantalum nitride include the development of molten salt synthesis approaches for producing Ta₃N₅ nanorods with uniform diameter (approximately 40 nm) [24]. These one-dimensional nanostructures exhibit enhanced charge separation and transfer properties, making them particularly promising for photocatalytic applications [24]. The molten salt process involves the nitridation of metallic tantalum nanoparticles, resulting in nanorods with optimized surface properties and improved functional performance [24].

Another innovative template-assisted approach involves the utilization of atomic layer deposition techniques to deposit tantalum oxynitride thin films on transparent conductive oxide substrates, which can subsequently be converted to Ta₃N₅ via moderate-temperature ammonolysis (750°C for 30 minutes) [15]. This methodology enables the integration of tantalum nitride with temperature-sensitive substrate materials, expanding its potential applications in optoelectronic and energy conversion devices [15].

Solid-State Reaction Pathways and Precursor Chemistry

Solid-state reaction pathways represent a fundamental approach for synthesizing tantalum(V) nitride materials through direct reactions between solid precursors under controlled temperature and pressure conditions [8] [13]. These methodologies typically involve the transformation of tantalum-containing compounds in the presence of nitrogen sources, resulting in the formation of various tantalum nitride phases with distinct structural and compositional characteristics [8] [27].

Solid-state metathesis (exchange) reactions constitute a particularly effective strategy for synthesizing crystalline tantalum nitride materials [8] [13]. These reactions involve the exchange of anions between precursor compounds, generating substantial heat that drives the formation of the desired nitride phase [8]. Research by Gillan and Kaner demonstrated that the reaction between tantalum pentachloride (TaCl₅) and lithium nitride (Li₃N) under appropriate conditions yields hexagonal Ta₂N [8] [13].

The synthesis of cubic tantalum nitride (TaN) via solid-state metathesis reactions presents significant challenges due to the extensive heat generated during the reaction process [8] [27]. However, investigations have shown that applying sufficient pressure before initiating the reaction enables the successful synthesis of crystalline cubic TaN [8]. Specifically, pressing a pellet of TaCl₅ and Li₃N with an embedded iron wire and subjecting it to approximately 45 kilobars of pressure facilitates the formation of cubic TaN upon electrical initiation of the chemical reaction [8] [27].

Table 3: Solid-State Metathesis Reactions for Tantalum Nitride Synthesis

PrecursorsPressure ConditionsInitiation MethodProduct PhaseCrystallinity
TaCl₅ + Li₃NAmbientResistive heatingHexagonal Ta₂NHigh
TaCl₅ + Li₃N45 kbarElectrical currentCubic TaNHigh
TaCl₅ + Li₃N + NH₄ClAmbientResistive heatingCubic TaNModerate

A significant advancement in solid-state synthesis approaches involves the incorporation of ammonium chloride (NH₄Cl) as a reaction moderator [8] [13]. The addition of NH₄Cl to metathesis reaction mixtures substantially reduces the pressure requirements for synthesizing cubic tantalum nitride phases [8]. This modification enables the production of crystalline tantalum nitride materials under more accessible experimental conditions, expanding the practical applicability of solid-state synthesis methodologies [8] [13].

Recent computational investigations have provided valuable insights into the thermodynamic aspects of tantalum-nitrogen solid-state reactions [28]. Research by Alkhaldi and Kroll employed density functional theory calculations to examine the pressure-temperature phase diagram of the tantalum-nitrogen system, identifying optimal conditions for synthesizing various tantalum nitride polymorphs [28]. Their findings indicate that reaction Gibbs energies for solid-state processes are predominantly determined by enthalpy contributions, with entropy effects playing a relatively minor role [28].

Molten Salt Synthesis for Defect Engineering

Molten salt synthesis represents an innovative approach for fabricating tantalum(V) nitride materials with controlled defect structures and enhanced functional properties [10] [24]. This methodology employs molten salt mixtures as reaction media, facilitating atomic diffusion and crystal growth at relatively moderate temperatures compared to conventional solid-state processes [10] [24].

The electrochemical synthesis of tantalum nitride in molten salt environments constitutes a particularly effective strategy for producing materials with tailored defect concentrations [10]. Research has demonstrated that anodic nitridation of tantalum foil at controlled voltages (approximately 2.5 V) and temperatures (around 450°C) in lithium chloride/potassium chloride/lithium nitride (LiCl/KCl:Li₃N) salt melts yields ε-TaN with specific defect characteristics [10]. The resulting materials typically exhibit compositional variations from ideal stoichiometry, with formulations such as TaN₀.₈₁O₀.₁₃ reflecting the incorporation of oxygen impurities and the presence of anion vacancies [10].

A significant advantage of molten salt synthesis approaches is their ability to operate at substantially lower temperatures compared to conventional methods for reacting metals directly with nitrogen sources [10]. While traditional processes typically require temperatures exceeding 977°C, molten salt-based methodologies can effectively produce tantalum nitride phases at temperatures around 450-500°C [10]. This temperature reduction minimizes thermal degradation effects and enables more precise control over defect formation and distribution [10] [24].

Recent advancements in molten salt synthesis include the development of specialized approaches for producing magnesium-doped tantalum nitride (Ta₃N₅:Mg) nanorods with optimized surface properties [24]. This methodology involves the nitridation of metallic tantalum nanoparticles through a molten salt process, resulting in uniform nanorods with enhanced charge carrier separation efficiency [24]. The incorporation of magnesium dopants further modifies the defect structure, improving surface wettability, charge properties, and overall photocatalytic performance [24].

Table 4: Molten Salt Synthesis Conditions for Tantalum Nitride Materials

Salt CompositionTemperature (°C)Applied Voltage (V)Product PhaseCompositionParticle Size
LiCl/KCl:Li₃N4502.5ε-TaNTaN₀.₈₁O₀.₁₃Micrometer scale
NaCl/KCl750N/ATa₃N₅:MgTa₃N₅ with 1.0 wt% Mg~40 nm diameter nanorods

Crystal Structure Analysis: Hexagonal versus Orthorhombic Phases

The crystal structure of tantalum pentanitride exhibits remarkable complexity, with multiple polymorphic forms documented in the literature. The most extensively studied and thermodynamically stable form adopts an orthorhombic structure with space group Cmcm [1] [2]. This orthorhombic phase is characterized by lattice parameters of a = 3.89 Å, b = 10.21 Å, and c = 10.26 Å [3]. The structure is composed of irregular octahedral tantalum nitrogen six coordination polyhedra, which share edges to form a three-dimensional framework [4].

The orthorhombic tantalum pentanitride structure belongs to the pseudobrookite family, similar to iron titanium oxide, and consists of edge-sharing irregular tantalum nitrogen six octahedral components with both three-coordinate and four-coordinate nitrogen atoms [2]. This structural arrangement allows for an increasing accommodation of nitrogen atoms within the lattice, contributing to the compound's remarkable stability under various conditions [5].

In contrast to the well-established orthorhombic phase, hexagonal forms of tantalum pentanitride have been reported under specific synthesis conditions. These hexagonal polymorphs typically form at elevated temperatures and pressures, representing metastable phases that can be stabilized through careful control of synthesis parameters [6]. The hexagonal structure exhibits different coordination environments for tantalum atoms, often resulting in altered electronic properties compared to the orthorhombic form.

The distinction between orthorhombic and hexagonal phases becomes particularly important when considering the electronic structure and optical properties of tantalum pentanitride. The orthorhombic phase exhibits a bandgap of approximately 2.1 electron volts, making it suitable for visible light photocatalysis [7]. This bandgap arises from the specific arrangement of tantalum and nitrogen atoms within the orthorhombic lattice, which creates favorable electronic band structures for photocatalytic applications [8].

PhaseCrystal SystemSpace Groupa (Å)b (Å)c (Å)Unit Cell Volume (ų)Coordination
Tantalum PentanitrideOrthorhombicCmcm3.89 [3]10.21 [3]10.26 [3]407.5 [3]6 [4]
Tantalum PentanitrideHexagonalVarious5.2-5.45.2-5.410.0-10.5240-2806

Phase Stability and Transformation Mechanisms

The phase stability of tantalum pentanitride is governed by complex thermodynamic and kinetic factors that determine which polymorphic form will be stable under given conditions. Theoretical calculations using density functional theory have revealed that the orthorhombic phase represents the thermodynamically most stable form at ambient conditions [9]. These calculations indicate that among the three stable phases in the tantalum-nitrogen system, tantalum pentanitride, along with tantalum pentahexanitride and tantalum dinitride, represents one of the fundamental stable configurations [9].

The transformation mechanisms between different phases follow well-defined pathways that depend on temperature, pressure, and atmospheric conditions. The most commonly observed transformation sequence involves the thermal decomposition of tantalum pentanitride through a series of intermediate phases [1]. This sequence proceeds as follows: tantalum pentanitride → tantalum tetranitride → tantalum pentahexanitride → epsilon-tantalum nitride → tantalum dinitride [1] [6]. Each transformation step is characterized by specific activation energies and kinetic parameters that determine the rate and extent of phase conversion.

High-pressure studies have revealed additional transformation mechanisms that can stabilize different polymorphic forms. Under pressures ranging from 8 to 23.5 gigapascals and temperatures between 1200 and 3000 degrees Celsius, pressure-induced transformations occur that can stabilize otherwise metastable phases [10]. These pressure-induced transformations are characterized by activation energies in the range of 0.8 to 1.2 electron volts, indicating that significant energy barriers must be overcome for phase conversion to occur [10].

The kinetic models describing these transformations typically involve diffusion-controlled processes at lower temperatures and pressure-assisted mechanisms at higher pressures. The thermal decomposition pathway is primarily controlled by diffusion of nitrogen atoms through the crystal lattice, with activation energies ranging from 1.2 to 1.8 electron volts [11]. This diffusion-controlled mechanism explains why complete phase transformations often require extended heating times at moderate temperatures.

Transformation TypeInitial PhaseFinal PhaseTemperature Range (°C)Pressure (GPa)Activation Energy (eV)
Thermal DecompositionTantalum PentanitrideTantalum Tetranitride → Tantalum Pentahexanitride → Epsilon-Tantalum Nitride → Tantalum Dinitride700-1200 [1]0.1-11.2-1.8 [11]
Pressure-InducedEpsilon-Tantalum NitrideTheta-Tantalum Nitride1200-3000 [10]8-23.5 [10]0.8-1.2 [10]
Oxygen IncorporationTantalum PentanitrideTantalum Pentanitride-x Oxygen-x300-800 [12]0.10.3-0.8 [12]

Role of Oxygen Impurities in Lattice Configuration

Oxygen impurities play a crucial role in determining the structural properties and phase stability of tantalum pentanitride. These impurities, which are nearly ubiquitous in tantalum pentanitride samples due to synthesis conditions and environmental exposure, significantly influence the lattice configuration and electronic properties of the material [12] [13].

The most thermodynamically favorable incorporation mechanism involves substitutional oxygen atoms replacing nitrogen atoms in the crystal lattice [12]. This substitution is energetically favorable, with formation energies ranging from -0.5 to -1.2 electron volts, indicating that oxygen incorporation occurs spontaneously under oxygen-rich conditions [13]. The substitutional oxygen atoms, denoted as oxygen-on-nitrogen sites, cause local lattice distortions that can extend throughout the crystal structure.

The concentration of oxygen impurities in tantalum pentanitride samples typically ranges from 1 to 20 atomic percent, depending on synthesis conditions and post-synthesis treatments [12]. Even at relatively low concentrations, oxygen impurities can significantly alter the electronic structure of the material. The incorporation of oxygen atoms leads to a reduction in the bandgap of tantalum pentanitride, shifting the absorption edge toward longer wavelengths and potentially enhancing visible light absorption [14].

Structural analysis using X-ray photoelectron spectroscopy and energy-dispersive X-ray spectroscopy has revealed that oxygen impurities preferentially occupy specific crystallographic sites within the tantalum pentanitride lattice [3]. These sites correspond to nitrogen positions that are coordinated by three or four tantalum atoms, with the four-coordinate sites being more favorable for oxygen substitution due to the higher electronegativity of oxygen compared to nitrogen [7].

The presence of oxygen impurities also affects the lattice parameters of tantalum pentanitride, typically causing a contraction of the unit cell volume by 0.5 to 2.0 percent [3]. This contraction is attributed to the shorter tantalum-oxygen bond lengths compared to tantalum-nitrogen bonds, reflecting the higher ionic character of the tantalum-oxygen interaction [13].

Impurity TypeConcentration Range (at.%)Lattice Parameter Change (%)Electronic EffectFormation Energy (eV)
Substitutional Oxygen-on-Nitrogen1-20 [12]-0.5 to -2.0 [3]Band gap reduction [14]-0.5 to -1.2 [13]
Interstitial Oxygen0.1-5 [12]+0.1 to +0.5Donor states0.8 to 1.5
Oxygen Vacancy0.5-3+0.2 to +0.8Acceptor states1.2 to 2.0
Tantalum Oxynitride Formation5-30 [12]-1.0 to -3.0Metallic behavior-0.8 to -1.5

Comparative Analysis of Tantalum Trinitride, Tantalum Tetranitride, and Tantalum Pentahexanitride Polymorphs

The tantalum-nitrogen system encompasses several distinct polymorphic forms, each characterized by unique structural features and properties. A comprehensive comparative analysis of tantalum trinitride, tantalum tetranitride, and tantalum pentahexanitride reveals the systematic evolution of structural complexity with increasing nitrogen content [1] [2].

Tantalum trinitride adopts an orthorhombic structure with space group Cmcm, identical to that of tantalum pentanitride but with different lattice parameters and atomic arrangements [15]. The lattice parameters for tantalum trinitride are a = 3.89 Å, b = 10.21 Å, and c = 10.26 Å, resulting in a unit cell volume of approximately 407.5 cubic angstroms [3]. The structure consists of tantalum atoms in octahedral coordination with nitrogen atoms, creating a three-dimensional framework of edge-sharing octahedra.

Tantalum tetranitride exhibits a tetragonal crystal structure with a defective sodium chloride-type arrangement [1]. The lattice parameters for this phase are a = b = 6.835 Å and c = 4.272 Å, corresponding to a unit cell volume of approximately 199.5 cubic angstroms [1]. The tetragonal structure represents an intermediate composition between the orthorhombic tantalum trinitride and the hexagonal tantalum pentahexanitride phases.

Tantalum pentahexanitride crystallizes in a hexagonal structure with the niobium pentahexanitride structure type [1]. This phase has lattice parameters of a = b = 5.175 Å and c = 10.307 Å, resulting in a unit cell volume of approximately 238.9 cubic angstroms [1]. The hexagonal structure allows for efficient packing of tantalum and nitrogen atoms while maintaining the six-fold coordination environment around tantalum atoms.

The systematic comparison of these three phases reveals several important trends in structural evolution. As the nitrogen content increases from tantalum trinitride to tantalum pentahexanitride, the coordination environment around tantalum atoms remains predominantly octahedral, but the specific geometric arrangements and bond lengths change systematically [5]. The tantalum-nitrogen bond lengths range from 2.0 to 2.4 angstroms across all three phases, with slight variations depending on the specific coordination environment and crystal structure [5].

The electronic properties of these phases also show systematic variations. While tantalum trinitride exhibits semiconducting behavior with a bandgap of approximately 2.1 electron volts, both tantalum tetranitride and tantalum pentahexanitride display metallic characteristics [1]. This transition from semiconducting to metallic behavior reflects the increasing density of states at the Fermi level as the nitrogen content increases and the crystal structure becomes more compact.

PhaseCrystal SystemSpace Groupa (Å)b (Å)c (Å)Volume (ų)CoordinationElectronic Character
Tantalum TrinitrideOrthorhombicCmcm3.89 [3]10.21 [3]10.26 [3]407.5 [3]6 [4]Semiconductor [7]
Tantalum TetranitrideTetragonalDefective NaCl6.835 [1]6.835 [1]4.272 [1]199.5 [1]6 [1]Metallic [1]
Tantalum PentahexanitrideHexagonalNiobium Pentahexanitride-type5.175 [1]5.175 [1]10.307 [1]238.9 [1]6 [1]Metallic [1]

The stability relationships between these phases are complex and depend strongly on temperature, pressure, and chemical environment. Under vacuum conditions and elevated temperatures, tantalum trinitride undergoes sequential transformations to tantalum tetranitride, then to tantalum pentahexanitride, and finally to simpler tantalum nitride phases [1]. These transformations are driven by the progressive loss of nitrogen from the crystal structure, with each phase representing a stable intermediate composition along the decomposition pathway.

The formation mechanisms for these phases also differ significantly. Tantalum trinitride is typically synthesized through direct nitridation of tantalum oxide precursors at temperatures between 600 and 900 degrees Celsius [8]. Tantalum tetranitride and tantalum pentahexanitride, on the other hand, are usually obtained through controlled thermal decomposition of tantalum trinitride or through direct synthesis at higher temperatures in nitrogen-rich atmospheres [1].

The technological applications of these phases reflect their distinct properties. Tantalum trinitride, with its semiconductor characteristics and visible light absorption, finds primary applications in photocatalysis and solar energy conversion [8] [16]. Tantalum tetranitride and tantalum pentahexanitride, with their metallic properties, are more suitable for applications requiring electrical conductivity, such as diffusion barriers in microelectronics and protective coatings [1].

The comparative analysis reveals that the tantalum-nitrogen system represents a rich landscape of structural possibilities, with each phase offering unique combinations of structural, electronic, and chemical properties. Understanding these relationships is crucial for the rational design of tantalum nitride materials with tailored properties for specific applications.

Dates

Last modified: 07-20-2023

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